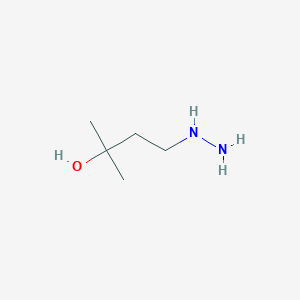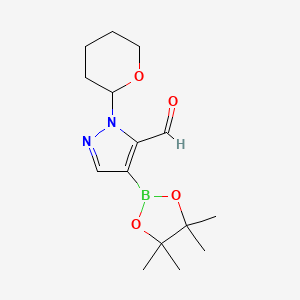
4-hydrazinyl-2-methyl-2-Butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-hydrazinyl-2-methyl-2-Butanol” is a chemical compound with the molecular formula C5H14N2O . It is also known by other synonyms such as “4-Hydrazineyl-2-methylbutan-2-ol” and "2-Butanol, 4-hydrazinyl-2-methyl-" .
Molecular Structure Analysis
The molecular structure of “4-hydrazinyl-2-methyl-2-Butanol” can be analyzed using various spectroscopic techniques. For instance, Infrared Spectroscopy can be used to identify the presence of specific functional groups. In the case of alcohols, there are typically strong C-O stretching modes near 1000 cm-1 and large peaks around 3400 cm-1 which are usually very broad, indicating the presence of O-H groups .
Aplicaciones Científicas De Investigación
Biofuel Production and Engine Performance
Research has demonstrated the potential of butanol and its derivatives as biofuels. Rakopoulos et al. (2010) conducted experiments to evaluate the effects of blends of n-butanol with conventional diesel fuel on the performance and exhaust emissions of a diesel engine. Their findings suggest that bio-butanol forms a promising bio-fuel for diesel engines, highlighting the relevance of butanol derivatives in renewable energy applications (Rakopoulos et al., 2010).
Metabolic Engineering for Chemical Production
Yim et al. (2011) explored the metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol (BDO), a valuable chemical from renewable carbohydrate feedstocks. This study underscores the feasibility of using engineered microorganisms to produce chemicals closely related to or derivable from butanol and its derivatives (Yim et al., 2011).
Chemical Synthesis and Biological Activity
Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluated their carbonic anhydrase inhibitory effects. This study illustrates the chemical versatility of hydrazinyl compounds and their potential in medicinal chemistry, providing a context for the potential applications of "4-hydrazinyl-2-methyl-2-Butanol" in similar synthetic and biological explorations (Gul et al., 2016).
Renewable Resources and Environmental Sustainability
Lee and Park et al. (2008) reviewed the biotechnological production of butanol by clostridia, highlighting the importance of butanol and its derivatives from renewable resources. The review discusses the potential of fermentative butanol production as an industrial process, emphasizing the role of metabolic engineering and biotechnology in enhancing the sustainability and efficiency of production processes (Lee et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
4-hydrazinyl-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-5(2,8)3-4-7-6/h7-8H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDGOTPXOYUCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydrazinyl-2-methyl-2-Butanol | |
CAS RN |
432509-15-4 |
Source


|
| Record name | 4-hydrazinyl-2-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea](/img/structure/B2760014.png)
![N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2760015.png)
![3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2760016.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2760019.png)

![4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2760022.png)
![Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B2760024.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760025.png)

![3'-(4-chlorophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2760027.png)
![Methyl (E)-4-[3-[4-(morpholine-4-carbonyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2760029.png)
![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] hydrochloride](/img/structure/B2760032.png)
